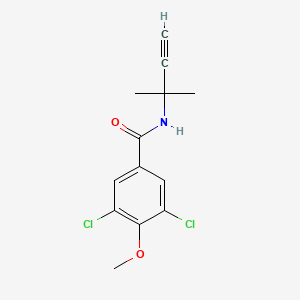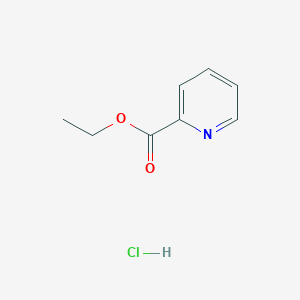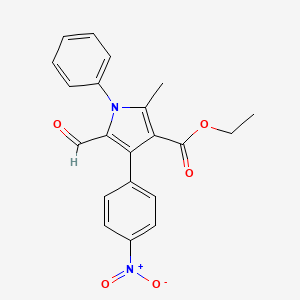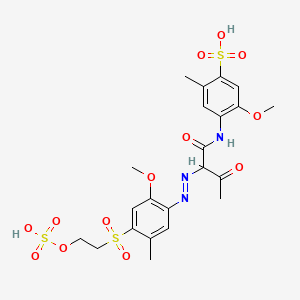
1,2,5-Naphthalenetriol, 5-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Naphthalenetriol, 5-methylcarbamate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its reactivity and potential utility in various fields. The compound has the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Naphthalenetriol, 5-methylcarbamate typically involves the reaction of 1,2,5-naphthalenetriol with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Naphthalenetriol, 5-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted carbamates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,5-Naphthalenetriol, 5-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,5-Naphthalenetriol, 5-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Naphthalenetriol, 5-(N-methylcarbamate): A closely related compound with similar chemical properties.
1,2-Dihydro-1,2,5-naphthalenetriol 5-(methylcarbamate): Another similar compound with slight structural differences.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
26628-38-6 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
(5,6-dihydroxynaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H11NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,14-15H,1H3,(H,13,16) |
Clé InChI |
MJELCHIDPLLABS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC2=C1C=CC(=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)




![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)




![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)


